N-Desmethyl Netupitant

Descripción general

Descripción

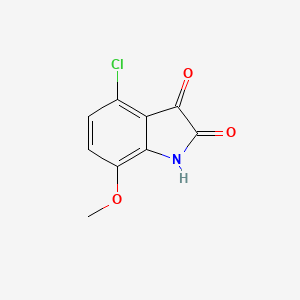

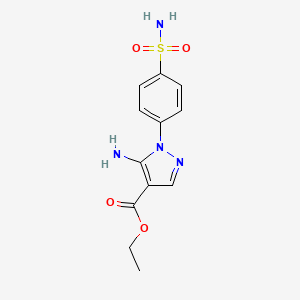

N-desmetil Netupitant es un derivado de Netupitant, un antagonista potente y selectivo del receptor de neuroquinina-1. Este compuesto se utiliza principalmente en el campo de la química medicinal y la farmacología por sus propiedades antieméticas, particularmente en la prevención de las náuseas y los vómitos inducidos por la quimioterapia .

Aplicaciones Científicas De Investigación

N-desmetil Netupitant se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Mecanismo De Acción

N-desmetil Netupitant ejerce sus efectos antagonizando selectivamente el receptor de neuroquinina-1 (NK1). Este receptor es activado por la sustancia P, un neuropéptido, que participa en la inducción del vómito. Al inhibir la unión de la sustancia P al receptor NK1, N-desmetil Netupitant previene eficazmente la respuesta emética .

Safety and Hazards

Netupitant is an antiemetic medication . The combinations of netupitant/palonosetron and the prodrug fosnetupitant/palonosetron are approved by the Food and Drug Administration for the prevention of acute and delayed chemotherapy-induced nausea and vomiting, including highly emetogenic chemotherapy such as with cisplatin . Side effects of the combination netupitant/palonosetron are similar to palonosetron alone, so that no common side effects can be attributed to netupitant .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Netupitant metabolite N-desmethyl Netupitant is involved in various biochemical reactions. It interacts with several enzymes, including cytochrome P450 isoenzyme 3A4 (CYP3A4), which is primarily responsible for its metabolism . The interaction with CYP3A4 leads to the formation of other metabolites, such as N-oxide and hydroxymethyl derivatives . Additionally, Netupitant metabolite this compound may interact with proteins and other biomolecules involved in the neurokinin-1 (NK1) receptor pathway, contributing to its antiemetic effects .

Cellular Effects

Netupitant metabolite this compound influences various cellular processes. It affects cell signaling pathways, particularly those involving the NK1 receptor . By antagonizing the NK1 receptor, it inhibits the action of substance P, a neuropeptide associated with nausea and vomiting . This inhibition leads to changes in gene expression and cellular metabolism, ultimately reducing the emetic response in cells exposed to chemotherapy .

Molecular Mechanism

The molecular mechanism of Netupitant metabolite this compound involves its binding interactions with the NK1 receptor. By binding to this receptor, it prevents substance P from activating the receptor, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting . Additionally, Netupitant metabolite this compound may inhibit or activate other enzymes and biomolecules involved in its metabolic pathway, further contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Netupitant metabolite this compound change over time. The stability and degradation of this metabolite are influenced by various factors, including the presence of CYP3A4 and other metabolic enzymes . Long-term studies have shown that Netupitant metabolite this compound maintains its antiemetic effects over extended periods, although its efficacy may decrease as it undergoes further metabolism and degradation .

Dosage Effects in Animal Models

The effects of Netupitant metabolite this compound vary with different dosages in animal models. At lower doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity due to the accumulation of metabolites . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Netupitant metabolite this compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4, leading to the formation of N-oxide and hydroxymethyl derivatives . These metabolites may further undergo metabolic transformations, contributing to the overall pharmacokinetic profile of Netupitant . The involvement of other enzymes, such as CYP2C9 and CYP2D6, in the metabolism of Netupitant metabolite this compound has also been reported .

Transport and Distribution

Netupitant metabolite this compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its pharmacological effects . The distribution of Netupitant metabolite this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Netupitant metabolite this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in its metabolic pathway . The precise subcellular localization of Netupitant metabolite this compound can influence its efficacy and duration of action .

Métodos De Preparación

La síntesis de N-desmetil Netupitant implica múltiples pasos, comenzando con los precursores apropiados Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

N-desmetil Netupitant experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos como aminas o alcoholes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Comparación Con Compuestos Similares

N-desmetil Netupitant se compara con otros antagonistas del receptor NK1, tales como:

Aprepitant: Otro antagonista del receptor NK1 utilizado para fines antieméticos similares.

Rolapitant: Conocido por su vida media más larga en comparación con otros antagonistas del receptor NK1.

Fosnetupitant: Un profármaco de Netupitant, utilizado en combinación con palonosetrón para potenciar los efectos antieméticos

N-desmetil Netupitant es único debido a su estructura química específica y su alta selectividad para el receptor NK1, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas .

Propiedades

IUPAC Name |

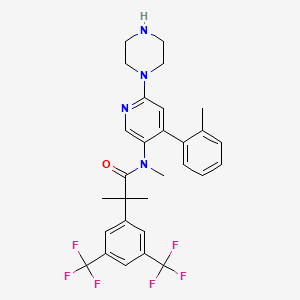

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.